Product packaging for Manganocene(Cat. No.:CAS No. 73138-26-8)

Manganocene

Cat. No.: B1584349
CAS No.: 73138-26-8
M. Wt: 195.20 g/mol
InChI Key: XZLLEYXMEAAVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Milestones in Organomanganese Chemistry

The story of organomanganese chemistry began in 1937, when Gilman and Bailee reported the first synthesis of compounds featuring a manganese-carbon bond. numberanalytics.com However, the field truly began to flourish with the advent of cyclopentadienyl (B1206354) complexes. A pivotal moment came in 1954 with the independent synthesis of bis(cyclopentadienyl)manganese, known as manganocene, by the research groups of Geoffrey Wilkinson and Ernst Otto Fischer. nih.gov This discovery occurred shortly after their groundbreaking work on ferrocene (B1249389), the iron analogue, which established the "sandwich" structure of metallocenes. nih.govopenochem.orgresearchgate.net

Also in 1954, the synthesis of tricarbonyl(η⁵-cyclopentadienyl)manganese(I), often called cymantrene (B8566760), was first described. nih.govontosight.ai This "half-sandwich" or "piano-stool" complex proved to be remarkably stable and became a cornerstone for the development of a vast range of derivatives through reactions on the cyclopentadienyl ring or by substitution of the carbonyl ligands. nih.govresearchgate.net

The 1950s also saw the development of Methylcyclopentadienyl Manganese Tricarbonyl (MMT) by the Ethyl Corporation. numberanalytics.com Initially marketed as a smoke suppressant, it was later identified as an effective anti-knock agent for gasoline, becoming a replacement for tetraethyllead. ionicviper.orgnumberanalytics.com

The collective work on organometallic sandwich compounds, including those of manganese, was of such fundamental importance that it led to the awarding of the 1973 Nobel Prize in Chemistry to Ernst Otto Fischer and Geoffrey Wilkinson "for their pioneering work, performed independently, on the chemistry of the organometallic, so called sandwich compounds". openochem.orgnumberanalytics.comwikipedia.org Their discoveries laid a significant portion of the foundation for modern organometallic chemistry. fiveable.meacs.org

Table 1: Key Milestones in Cyclopentadienylmanganese Chemistry

Year Milestone Key Compound(s) Significance
1937 First synthesis of an organomanganese compound. numberanalytics.com Phenylmanganese iodide Established the existence of manganese-carbon bonds.
1954 First synthesis of this compound. nih.gov This compound (Cp₂Mn) Expanded the new class of "sandwich" compounds, or metallocenes. nih.gov
1954 First synthesis of cymantrene. nih.govontosight.ai Cymantrene (CpMn(CO)₃) Introduced a highly stable "half-sandwich" complex, a versatile starting material. researchgate.net
1950s Development of MMT. numberanalytics.com MMT ((CH₃C₅H₄)Mn(CO)₃) Led to a major industrial application as a gasoline anti-knock additive. ionicviper.org
1973 Nobel Prize in Chemistry. wikipedia.org Sandwich Compounds Fischer and Wilkinson awarded for their foundational work in organometallic chemistry. openochem.orgnumberanalytics.com

Fundamental Principles of Metal-Cyclopentadienyl Bonding

The unique structures and stability of cyclopentadienylmanganese compounds are a direct result of the nature of the bond between the manganese atom and the cyclopentadienyl (Cp) ligand. This interaction is best described by molecular orbital theory and involves a blend of covalent and ionic characteristics, with the specific coordination mode being described by the concept of hapticity. numberanalytics.comnumberanalytics.com

The bonding in metallocenes, including this compound, arises from the interaction between the d-orbitals of the metal and the π-molecular orbitals of the cyclopentadienyl rings. numberanalytics.comnumberanalytics.com This involves the donation of electron density from the filled π-orbitals of the Cp ligand to the vacant orbitals of the metal, and in many cases, back-donation from filled metal d-orbitals into empty π*-antibonding orbitals of the ligand. numberanalytics.comnumberanalytics.com This sharing of electrons constitutes the covalent character of the bond. fsu.educhemistrytalk.org

However, the degree of covalent and ionic character varies depending on the metal. An ionic bond forms from the electrostatic attraction between oppositely charged ions, typically a metal cation and a non-metal anion. fsu.edulibretexts.org In cyclopentadienyl complexes, this can be visualized as an interaction between a metal cation (Mn²⁺) and a cyclopentadienyl anion (Cp⁻).

The bonding in this compound (Mn(Cp)₂) is considered to be significantly more ionic in nature compared to ferrocene (Fe(Cp)₂). nih.govscispace.com This is due to manganese(II) having a high-spin d⁵ electron configuration, which results in a less favorable overlap for covalent bonding compared to the low-spin d⁶ configuration of iron(II) in ferrocene. scispace.com This increased ionic character influences the chemical reactivity and structural properties of this compound. scispace.com In contrast, the bond in cymantrene (CpMn(CO)₃), where manganese is in the +1 oxidation state, has a stronger covalent character, contributing to its high stability. cymitquimica.com

Hapticity, denoted by the Greek letter eta (η), describes the number of contiguous atoms in a ligand that are directly bonded to the central metal atom. wikipedia.orgfiveable.me The cyclopentadienyl ligand is exceptionally versatile and can adopt several coordination modes, although one is predominant. openochem.orgionicviper.org

η⁵ (Pentahapto): This is the most common and stable coordination mode for the cyclopentadienyl ligand. openochem.orgwikipedia.org All five carbon atoms of the aromatic Cp ring are bonded to the manganese atom. This mode is found in both "sandwich" complexes like this compound (Cp₂Mn) and "half-sandwich" (or "piano-stool") complexes like cymantrene (CpMn(CO)₃). libretexts.orglibretexts.org In the piano-stool analogy, the Cp ligand is the "seat" and the other ligands (e.g., carbonyls) are the "legs". libretexts.orglibretexts.org

η³ (Trihapto): In some cases, the ligand coordinates through only three adjacent carbon atoms, resembling an allyl ligand. This can occur as an intermediate in reactions, a phenomenon sometimes referred to as "ring slippage". wikipedia.orgwikipedia.org

η¹ (Monohapto): More rarely, the cyclopentadienyl ligand can be bound to the metal through a single carbon atom via a standard σ-bond. openochem.orgwikipedia.org Complexes with η¹-Cp ligands can be intermediates in the formation of the more stable η⁵-Cp complexes. wikipedia.org

The ability of the cyclopentadienyl ligand to vary its hapticity is a key factor in the reactivity of some organometallic species, as a change from η⁵ to η³ can open up a coordination site on the metal, facilitating a reaction. wikipedia.org

Table 2: Common Coordination Modes of the Cyclopentadienyl Ligand

Hapticity Name Description Example Structure Type
η⁵ Pentahapto All five carbon atoms of the ring are bonded to the metal center. wikipedia.org This compound, Cymantrene
η³ Trihapto Three contiguous carbon atoms are bonded to the metal center. openochem.org Reaction intermediates
η¹ Monohapto A single carbon atom is bonded to the metal center via a σ-bond. openochem.org (η⁵-Cp)(η¹-Cp)Fe(CO)₂

Significance within Organometallic Chemistry and Transition Metal Catalysis

Cyclopentadienylmanganese compounds are not merely academic curiosities; they hold a significant place in the development of organometallic chemistry and have found use in industrial catalysis. Their importance stems from their historical role, their utility as synthetic precursors, and their direct application in catalytic processes.

The discovery and structural elucidation of metallocenes, including this compound, revolutionized chemists' understanding of chemical bonding. researchgate.net The work of Fischer and Wilkinson on these sandwich compounds provided a new framework for thinking about metal-ligand interactions that extended across the periodic table. openochem.orgnumberanalytics.com

Cymantrene (CpMn(CO)₃) and its derivatives are particularly important. Cymantrene itself is an air- and water-stable compound that serves as a versatile starting material for a wide variety of other complexes. nih.govcymitquimica.com The cyclopentadienyl ring in cymantrene can be easily functionalized, allowing for the synthesis of new molecules with tailored properties. nih.govresearchgate.net This has led to the development of chiral (cyclopentadienyl)manganese(I)-based ligands that have shown high efficiency and enantioselectivity in asymmetric catalysis, such as in rhodium-catalyzed addition reactions. dicp.ac.cn

The most prominent industrial application of a cyclopentadienylmanganese compound is the use of MMT as an anti-knock agent in gasoline to boost octane (B31449) ratings. ionicviper.orgdicp.ac.cn Furthermore, the study of these compounds contributes to the broader push towards using catalysts based on earth-abundant and less toxic first-row transition metals like manganese, as alternatives to more expensive and rarer elements. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20Mn B1584349 Manganocene CAS No. 73138-26-8

Properties

CAS No.

73138-26-8

Molecular Formula

C10H20Mn

Molecular Weight

195.20 g/mol

IUPAC Name

bis(cyclopentane);manganese

InChI

InChI=1S/2C5H10.Mn/c2*1-2-4-5-3-1;/h2*1-5H2;

InChI Key

XZLLEYXMEAAVEL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2]

Origin of Product

United States

Synthetic Methodologies for Cyclopentadienylmanganese Complexes

Direct Synthesis Approaches

Direct methods for synthesizing cyclopentadienylmanganese complexes typically involve the reaction of a manganese source with a cyclopentadienyl (B1206354) or substituted cyclopentadienyl reagent.

Carbonylation of Manganese Sources

One of the earliest and most fundamental methods for the synthesis of Cyclopentadienylmanganese Tricarbonyl involves the carbonylation of manganocene (bis(cyclopentadienyl)manganese). wmich.edu This reaction can be performed by treating this compound with carbon monoxide under pressure. wmich.edu While the reaction can proceed at atmospheric pressure, employing moderate pressure (e.g., 800 psi) and elevated temperatures (250°C) can lead to yields of around 50%. wmich.edu

Another direct carbonylation approach involves a mixture of manganese(II) chloride, cyclopentadiene (B3395910), and manganese metal in a solvent like DMF. This reaction requires high pressure (300 atmospheres) and temperature (180°C), with hydrogen gas also being part of the reaction system. After hydrolysis and steam distillation, the product can be obtained in approximately 70% yield. wmich.edu The synthesis of methylcyclopentadienyl manganese tricarbonyl (MMT) can be achieved through similar fashion. wmich.edu

A notable industrial process for MMT production involves the carbonylation of bis(methylcyclopentadienyl) manganese. google.com This "carbonylation" reaction, however, can lead to the displacement of one methylcyclopentadienyl group, resulting in the formation of tars and reduced yield based on the methylcyclopentadiene (B1197316) precursor. google.com To improve the efficiency, a process was developed that involves reacting a mixture of bis(methylcyclopentadienyl) manganese and manganese acetate (B1210297) with an alkyl aluminum compound in the presence of an ether. The resulting product is then carbonylated to form MMT with yields reported to be over 75%. google.com

PrecursorsReagentsConditionsProductYield
Bis(cyclopentadienyl) manganeseCarbon Monoxide (CO)800 psi, 250°CCyclopentadienylmanganese Tricarbonyl~50% wmich.edu
MnCl₂, Cyclopentadiene, Mn metalCarbon Monoxide (CO), H₂300 atm, 180°C, in DMFCyclopentadienylmanganese Tricarbonyl~70% wmich.edu
Bis(methylcyclopentadienyl) manganese, Manganese acetateAlkyl aluminum, Ether, CO65°-175° C, 300-1500 psigMethylcyclopentadienyl manganese tricarbonyl>75% google.com

Reactions Involving Manganese Halides

A common and versatile route to cyclopentadienylmanganese complexes involves the reaction of a manganese halide with a cyclopentadienyl anion source. thieme-connect.de Alkali metal cyclopentadienides, such as sodium cyclopentadienide (B1229720) (NaCp) or lithium cyclopentadienide, are frequently used. google.commarshall.edu

For instance, tricarbonyl(η⁵-cyclopentadienyl)manganese(I) complexes can be synthesized by reacting a cyclopentadienyl anion with a carbonyl(halo)manganese complex. thieme-connect.de While direct reaction between the commercially available manganese pentacarbonyl bromide (Mn(CO)₅Br) and NaCp has been reported to proceed in poor yields, a more effective precursor is Mn(CO)₃(pyridine)₂Br. marshall.edu Reaction of this bis-pyridine complex with Na(C₅H₅)•DME in THF overnight, followed by sublimation, affords Cyclopentadienylmanganese Tricarbonyl in good yield. marshall.edu

Thallium salts of cyclopentadiene have also been shown to be advantageous starting materials. thieme-connect.de For example, reacting (benzyl-η⁵-cyclopentadienyl)thallium(I) with MnBr(CO)₅ in benzene (B151609) for 24 hours produces the corresponding substituted cymantrene (B8566760) derivative in 80% yield after distillation. thieme-connect.de

The synthesis of manganese(II) complexes bearing a cyclopentadienyl-phosphine ligand has been achieved by reacting the potassium salt of the ligand with manganese(II) halides (MnX₂, where X = Cl, Br), leading to dimeric complexes of the type [LMn(μ-X)]₂ in high yields. researchgate.net

Manganese Halide PrecursorCyclopentadienyl SourceSolventProductYield
Mn(CO)₃(pyridine)₂BrNa(C₅H₅)•DMETHFCyclopentadienylmanganese Tricarbonyl73% marshall.edu
MnBr(CO)₅(benzyl-η⁵-cyclopentadienyl)thallium(I)Benzene(benzyl-η⁵-cyclopentadienyl)manganese tricarbonyl80% thieme-connect.de
MnCl₂Potassium salt of cyclopentadiene-phosphine ligand-[LMn(μ-Cl)]₂High researchgate.net
MnBr₂Potassium salt of cyclopentadiene-phosphine ligand-[LMn(μ-Br)]₂High researchgate.net

Ligand Exchange Strategies

Ligand exchange reactions are a powerful tool for modifying the properties of cyclopentadienylmanganese complexes by replacing existing ligands, most commonly carbonyl groups, with other donor molecules.

Photochemical Carbonyl Ligand Substitution

The substitution of carbonyl (CO) ligands in Cyclopentadienylmanganese Tricarbonyl and its derivatives is almost exclusively achieved through photochemical methods. cdnsciencepub.com Thermal dissociation of a CO ligand occurs at temperatures high enough to cause decomposition of most substituted products. cdnsciencepub.com

Irradiation of (η⁵-C₅H₄R)Mn(CO)₃ complexes leads to the loss of a CO ligand, generating a 16-electron manganese intermediate. ineosopen.org This reactive species can then be trapped by a donor molecule (ligand) present in the solution to form a stable substituted complex. cdnsciencepub.comineosopen.org A wide variety of ligands can be introduced this way, including phosphines, arsines, stibines, and nitrogen and sulfur donors. cdnsciencepub.com

For example, photochemical reaction of Cyclopentadienylmanganese Tricarbonyl with triphenylphosphine (B44618) (PPh₃) can yield both mono- and di-substituted products, CpMn(CO)₂PPh₃ and CpMn(CO)(PPh₃)₂, respectively. cdnsciencepub.com The degree of substitution can often be controlled by the reaction time; shorter irradiation times favor monosubstitution, while longer exposure leads to disubstituted complexes. core.ac.uk The quantum yields for these photosubstitution reactions can be very high, in some cases approaching unity, indicating a highly efficient process. acs.org

This photochemical approach has been utilized to synthesize a variety of derivatives, including those with chelating ligands. For instance, irradiation of cymantrene derivatives with pendant donor groups can lead to intramolecular coordination and the formation of chelate complexes. ineosopen.orgineosopen.org

Starting ComplexIncoming LigandConditionsProduct(s)
(η⁵-C₅H₅)Mn(CO)₃Triphenylphosphine (PPh₃)UV irradiation(η⁵-C₅H₅)Mn(CO)₂PPh₃, (η⁵-C₅H₅)Mn(CO)(PPh₃)₂ cdnsciencepub.com
(η⁵-C₅H₅)Mn(CO)₃Triphenylarsine (AsPh₃)UV irradiation(η⁵-C₅H₅)Mn(CO)₂AsPh₃ cdnsciencepub.com
(η⁵-C₅H₅)Mn(CO)₃CycloheptatrieneBlue light irradiation(η⁵-C₅H₅)Mn(η⁶-C₇H₈) nih.govuni-konstanz.de
(η⁵-C₅H₄R)Mn(CO)₃Various (e.g., PPh₃, MeCN)UV irradiation (365 nm)(η⁵-C₅H₄R)Mn(CO)₂L ineosopen.org

Substitution of Halide and Other Labile Ligands

While CO substitution is predominantly photochemical, halide and other labile ligands on a cyclopentadienylmanganese framework can be replaced through metathesis reactions. The dimeric halide-bridged complexes, [LMn(μ-X)]₂ (where L is a cyclopentadienyl-phosphine ligand and X is a halide), serve as excellent precursors for this type of chemistry. researchgate.netrsc.org

For example, the chloride-bridged dimer [LMn(μ-Cl)]₂ can be used to synthesize dimeric amido and methyl manganese(II) complexes, [LMn(μ-NH₂)]₂ and [LMn(μ-Me)]₂, respectively. researchgate.net Furthermore, treatment of [LMn(μ-Cl)]₂ with Grignard reagents like ethylmagnesium chloride (EtMgCl) or phenylmagnesium bromide (PhMgBr) can lead to the formation of a sandwich manganese(II) complex, L₂Mn. researchgate.net

Another example involves the use of Mn(CO)₃(pyridine)₂Br, where the pyridine (B92270) ligands are labile and can be displaced by a cyclopentadienyl anion to form the stable tricarbonyl complex. marshall.edu This highlights a strategy where a more labile ligand is used as a placeholder to facilitate the introduction of the desired cyclopentadienyl group.

Synthesis of Substituted Cyclopentadienylmanganese Complexes

The synthesis of cyclopentadienylmanganese complexes with substituents on the cyclopentadienyl ring can be achieved by two main strategies: starting with a pre-substituted cyclopentadiene or by functionalizing the cyclopentadienyl ring after it has been coordinated to the manganese center.

Starting with substituted cyclopentadienes is a common approach. For example, methylcyclopentadienyl manganese tricarbonyl (MMT) is manufactured from methylcyclopentadiene. wikipedia.orggoogle.com Similarly, other alkylated or functionalized cyclopentadienes can be deprotonated and reacted with a manganese source. google.com The use of thallium salts of substituted cyclopentadienes, such as (benzylcyclopentadienyl)thallium(I), provides a clean route to the corresponding substituted cymantrene derivatives. thieme-connect.de

Alternatively, the cyclopentadienyl ring in cymantrene exhibits aromatic-like reactivity, allowing for electrophilic substitution reactions such as acylation. acs.org This post-complexation functionalization provides access to a wide array of derivatives that might be difficult to prepare from the free substituted cyclopentadienes. thieme-connect.de

The photochemical substitution of CO ligands in already substituted cymantrene derivatives, such as (η⁵-C₅H₄R)Mn(CO)₃, is also a key method for creating multifunctional complexes. acs.org For instance, photolysis of cymantrene derivatives bearing pendant sulfur or oxygen-containing groups can lead to intramolecular chelation, forming stable dicarbonyl complexes. acs.org

Synthetic StrategyExample PrecursorsReagents/ConditionsProduct
From Substituted CyclopentadieneMethylcyclopentadiene, Sodium, MnCl₂COMethylcyclopentadienyl manganese tricarbonyl google.com
From Substituted CyclopentadieneBenzylcyclopentadiene, Thallium(I) ethoxide, MnBr(CO)₅Benzene, 24h(benzyl-η⁵-cyclopentadienyl)manganese tricarbonyl thieme-connect.de
Post-Complexation FunctionalizationCyclopentadienylmanganese TricarbonylAcetyl chloride, AlCl₃Acetylcyclopentadienylmanganese tricarbonyl acs.org
Ligand Exchange on Substituted Cp(η⁵-C₅H₄COCH₃)Mn(CO)₃UV irradiation, PPh₃(η⁵-C₅H₄COCH₃)Mn(CO)₂PPh₃ acs.org

Alkyl and Aryl Functionalization of Cyclopentadienyl Rings

The functionalization of cyclopentadienyl (Cp) rings with alkyl and aryl groups is a fundamental strategy for modifying the steric and electronic properties of cyclopentadienylmanganese complexes. These substituents influence the reactivity, solubility, and structural characteristics of the resulting organometallic compounds.

A prevalent method for introducing these organic fragments involves the reaction of a manganese halide with a pre-functionalized cyclopentadienyl anion. The use of thallium salts of substituted cyclopentadienes has proven to be an effective and widely adopted approach. thieme-connect.de For instance, benzyl- and phenylcyclopentadiene (B8551815) react with thallium(I) ethoxide to yield their corresponding thallium salts, which are relatively air-stable and serve as excellent starting materials for the synthesis of various cyclopentadienylmetal complexes. thieme-connect.de These thallium reagents readily undergo transmetalation with manganese carbonyl halides, such as pentacarbonylmanganese(I) bromide, to afford the desired tricarbonyl(η⁵-substituted-cyclopentadienyl)manganese(I) complexes. thieme-connect.de This methodology has been successfully employed to synthesize a range of derivatives, including those with phenyl and benzyl (B1604629) substituents on the cyclopentadienyl ring. thieme-connect.de

Another approach involves the photochemical synthesis of functionalized derivatives. High-power LED photochemical methods have been developed for the expedient synthesis of cationic (cycloheptatrienyl)(cyclopentadienyl)manganese complexes, including derivatives with alkyl substituents on the cyclopentadienyl ring. researchgate.net This technique offers a rapid and efficient route to these specialized sandwich compounds. researchgate.net

The resulting alkyl- and aryl-functionalized cyclopentadienylmanganese complexes serve as versatile platforms for further chemical transformations and have been utilized in the synthesis of more complex molecular architectures. acs.org

Table 1: Examples of Alkyl and Aryl Functionalized Cyclopentadienylmanganese Complexes

Substituent (R)PrecursorReagentProductReference
Phenyl (Ph)Phenylcyclopentadienylthallium(I)[MnBr(CO)₅][Mn(η⁵-C₅H₄Ph)(CO)₃] thieme-connect.de
Benzyl (Bn)Benzylcyclopentadienylthallium(I)[MnBr(CO)₅][Mn(η⁵-C₅H₄Bn)(CO)₃] thieme-connect.de
AlkylSubstituted Cyclopentadiene---Cationic (cycloheptatrienyl)(alkyl-Cp)manganese researchgate.net

Integration of Heteroatom-Containing Side Chains (e.g., phosphine (B1218219), thioether)

The incorporation of side chains containing heteroatoms such as phosphorus, sulfur, oxygen, and nitrogen onto the cyclopentadienyl ligand dramatically expands the chemical diversity and functionality of manganese complexes. These heteroatomic groups can act as ancillary coordination sites, influence the electronic properties of the metal center, and enable the construction of sophisticated ligand scaffolds.

One common strategy involves the functionalization of the cyclopentadienyl ring with groups containing oxygen, such as formyl (CHO), acetyl (CH₃CO), and methyl carboxylate (CO₂Me). thieme-connect.de These can be introduced using methods analogous to those for alkyl and aryl groups, often via the corresponding substituted cyclopentadienyl salts. thieme-connect.de

More complex heteroatom-containing ligands, particularly those with phosphine and thioether functionalities, are of significant interest for applications in catalysis and materials science. Research has demonstrated the synthesis of manganese(II) complexes supported by cyclopentadienyl-phosphine ligands. researchgate.net A notable synthetic route involves the alkylation of N-(2-pyridyl)imidazole by a manganese(I) methylene-phosphonium complex, [Cp(CO)₂Mn(η²-P,C-Ph₂P=C(H)Ph)]BF₄. researchgate.net This reaction provides a direct pathway to a tridentate pro-ligand that features an N-heterocyclic carbene (NHC) core with both phosphine and pyridine arms. researchgate.net Similarly, this strategy has been extended to create bidentate and pincer-type ligands with phosphine/thioether and phosphine/NHC side arms. researchgate.net

These synthetic efforts highlight the modularity of the cyclopentadienyl platform, allowing for the deliberate design of ligands with specific donor atom combinations to fine-tune the properties of the manganese center.

Table 2: Synthesis of Cyclopentadienylmanganese Complexes with Heteroatom-Containing Side Chains

Side Chain Functional GroupSynthetic ApproachResulting Complex TypeReference
Formyl (-CHO)Reaction of [MnBr(CO)₅] with the corresponding cyclopentadienylthallium salt[Mn(η⁵-C₅H₄CHO)(CO)₃] thieme-connect.de
Acetyl (-COCH₃)Reaction of [MnBr(CO)₅] with the corresponding cyclopentadienylthallium salt[Mn(η⁵-C₅H₄COCH₃)(CO)₃] thieme-connect.de
Methyl carboxylate (-CO₂Me)Reaction of [MnBr(CO)₅] with the corresponding cyclopentadienylthallium salt[Mn(η⁵-C₅H₄CO₂Me)(CO)₃] thieme-connect.de
Phosphine/PyridineAlkylation of N-(2-pyridyl)imidazole with a Mn(I) methylene-phosphonium complexPincer ligand with NHC core and phosphine/pyridine arms researchgate.net
Phosphine/ThioetherAlkylation of N-functionalized imidazoles with a Mn(I) methylene-phosphonium complexPincer pre-ligand with NHC core and phosphine/thioether arms researchgate.net

Preparation of Bridged and Polynuclear Architectures

The assembly of bridged and polynuclear cyclopentadienylmanganese complexes leads to structures with unique electronic, magnetic, and reactive properties. These architectures are typically constructed by linking two or more cyclopentadienylmanganese units, either directly or through bridging ligands.

A direct linkage between cyclopentadienyl rings results in complexes like bisthis compound. The synthesis of [Mn₂(μ-η⁵,η⁵-C₅H₄C₅H₄)(CO)₆] involves the coupling of two cyclopentadienyl rings, each coordinated to a Mn(CO)₃ fragment. thieme-connect.de More elaborate bridging groups containing heteroatoms can also be employed. For example, the complex [Mn₂{μ-η⁵,η⁵-C₅H₄CO(CH₂)₂COC₅H₄}(CO)₆] features a diketone linker connecting the two cyclopentadienyl rings. thieme-connect.de

Significant research has focused on the use of heteroatoms to bridge multiple manganese centers. The reaction of this compound with triphenylsilanol (B1683266) (Ph₃SiOH) or triphenylsilanethiol (B78806) (Ph₃SiSH) provides access to exchange-coupled polynuclear manganese(II) cages. nih.govresearchgate.net Deprotonation or transmetalation reactions lead to the formation of distinct architectures depending on the bridging atom. nih.gov With oxygen, a trimetallic complex, [{CpMn(μ-OSiPh₃)₂}₂Mn], is formed where two CpMn units are bridged to a central manganese atom via triphenylsiloxy groups. nih.govresearchgate.net When sulfur is used, a heterocubane structure, [CpMn(μ₃-SSiPh₃)]₄, is obtained, in which four CpMn units and four sulfur atoms occupy the vertices of the cube. nih.govresearchgate.net These compounds exhibit interesting magnetic properties, with the manganese(II) centers showing antiferromagnetic coupling. nih.govresearchgate.net

Furthermore, novel coupling reactions involving cyclomanganated complexes have been developed to synthesize polynuclear organometallic helices, demonstrating the versatility of manganese complexes in constructing complex supramolecular structures. acs.org

Table 3: Examples of Bridged and Polynuclear Cyclopentadienylmanganese Complexes

ComplexBridging Ligand/GroupSynthetic MethodKey Structural FeatureReference
[Mn₂(μ-η⁵,η⁵-C₅H₄C₅H₄)(CO)₆]Fulvalene (B1251668) (C₅H₄-C₅H₄)Reaction involving manganese carbonyl and a fulvalene precursorDirect C-C bond between two Cp rings thieme-connect.de
[Mn₂{μ-η⁵,η⁵-C₅H₄CO(CH₂)₂COC₅H₄}(CO)₆]1,5-bis(cyclopentadienyl)pentane-1,5-dioneReaction involving manganese carbonyl and the linked-Cp ligandDiketone linker between two Cp rings thieme-connect.de
[{CpMn(μ-OSiPh₃)₂}₂Mn]Triphenylsiloxy (-OSiPh₃)Deprotonation of Ph₃SiOH by this compoundTrimetallic oxygen-bridged cage nih.govresearchgate.net
[CpMn(μ₃-SSiPh₃)]₄Triphenylsilanethiolato (-SSiPh₃)Deprotonation of Ph₃SiSH by this compoundTetranuclear sulfur-bridged heterocubane nih.govresearchgate.net

Advanced Characterization and Spectroscopic Analysis of Cyclopentadienylmanganese Systems

Spectroscopic Methodologies for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the characterization of cyclopentadienylmanganese complexes, offering precise information about the chemical environment of various nuclei within the molecule.

CompoundSolventChemical Shift (δ) ppm
(η⁵-C₅H₅)Mn(CO)₃ (Cymantrene)CDCl₃4.75
(η⁵-C₅Me₅)Mn(CO)₃CDCl₃1.88
Tromancenium Salts-4.67 - 5.20

¹³C NMR spectroscopy provides direct insight into the carbon framework of cyclopentadienylmanganese complexes. savemyexams.com In the parent cymantrene (B8566760) molecule, the five carbon atoms of the cyclopentadienyl (B1206354) ring are equivalent and give rise to a single resonance. The carbonyl carbons also produce a distinct signal at a much lower field due to their different chemical environment. Substituted cymantrenes will show a greater number of signals corresponding to the non-equivalent carbon atoms in the Cp ring and the substituent itself. savemyexams.com This technique is instrumental in confirming the substitution pattern on the cyclopentadienyl ligand.

⁵⁵Mn is the only naturally occurring isotope of manganese and is 100% abundant, making it amenable to NMR studies. huji.ac.il It is a quadrupolar nucleus, which can lead to broad signals. However, for symmetric complexes like cymantrene and its derivatives in diamagnetic states, observable signals can be obtained. huji.ac.il The chemical shift of ⁵⁵Mn is highly sensitive to the electronic environment around the manganese atom. For instance, the ⁵⁵Mn chemical shift for cymantrene, (η⁵-C₅H₅)Mn(CO)₃, is reported to be around -2060 ppm. uni-konstanz.de In cationic sandwich complexes known as tromancenium salts, the ⁵⁵Mn chemical shifts are observed over a range from approximately 238 to 538 ppm, reflecting the influence of different substituents on the electronic properties of the manganese center. researchgate.net These studies demonstrate that ⁵⁵Mn NMR is a powerful tool for directly probing the metal center in these organometallic systems. researchgate.netnih.gov

CompoundChemical Shift (δ) ppm
(η⁵-C₅H₅)Mn(CO)₃ (Cymantrene)-2060
Tromancenium Salts238 to 538

Infrared spectroscopy is a crucial technique for studying cyclopentadienylmanganese tricarbonyl complexes, primarily due to the intense and informative stretching vibrations (ν(CO)) of the three carbonyl ligands. uobabylon.edu.iq The number, position, and intensity of these bands provide significant information about the molecule's symmetry and the electronic density at the manganese center.

In a non-polar solvent like hexane, cymantrene exhibits two sharp ν(CO) bands at approximately 2029 cm⁻¹ and 1947 cm⁻¹. marshall.edu In a more polar solvent such as dichloromethane, these bands shift to around 2024 cm⁻¹ and 1937 cm⁻¹. marshall.edu This solvent-dependent shift is characteristic of metal carbonyl complexes. The presence of two bands is consistent with the local C₃ᵥ symmetry of the Mn(CO)₃ moiety.

Substitution on the cyclopentadienyl ring significantly influences the ν(CO) frequencies. Electron-donating groups increase the electron density on the manganese, which enhances back-bonding to the π* orbitals of the CO ligands. This strengthening of the Mn-C bond and weakening of the C-O bond results in a decrease in the ν(CO) frequencies. Conversely, electron-withdrawing groups decrease the electron density on the metal, reduce back-bonding, and cause the ν(CO) bands to shift to higher frequencies. For example, the ν(CO) bands for (η⁵-C₅Me₅)Mn(CO)₃, which has electron-donating methyl groups, are observed at lower frequencies (2002 and 1913 cm⁻¹ in dichloromethane) compared to the unsubstituted cymantrene. marshall.edu

Upon one-electron oxidation to form the radical cation [cymantrene]⁺•, the ν(CO) frequencies shift to significantly higher values, for example, to 2118 and 1934 cm⁻¹, indicating a decrease in metal-to-CO back-bonding. researchgate.net In situ IR spectroelectrochemistry allows for the monitoring of these changes during redox processes, providing insight into the electronic structure of transient species. uea.ac.uk

CompoundSolventν(CO) (cm⁻¹)
(η⁵-C₅H₅)Mn(CO)₃Hexane2029, 1947
(η⁵-C₅H₅)Mn(CO)₃Dichloromethane2024, 1937
(η⁵-C₅Me₅)Mn(CO)₃Dichloromethane2002, 1913
[(η⁵-C₅H₅)Mn(CO)₃]⁺•-2118, 1934

UV-Vis spectroscopy probes the electronic transitions within cyclopentadienylmanganese complexes. Cymantrene itself displays a low-frequency absorption band in the range of 350–370 nm. ineosopen.org The electronic absorption spectra of aldehydes and ketones typically show two main types of transitions: a weak n→π* transition and a more intense π→π* transition. libretexts.org For cymantrene and its derivatives, the electronic transitions are more complex, involving metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as d-d transitions.

In cationic tromancenium sandwich complexes, two distinct absorption bands are observed in their UV-Vis spectra, one in the range of 277–290 nm and another, responsible for their red color, between 500–569 nm. nih.govuni-konstanz.de The radical cation of cymantrene, [cymantrene]⁺•, exhibits absorption in the visible region at 530 nm and in the near-IR at 2066 nm. researchgate.net The study of the UV-Vis spectra of these compounds, particularly upon photochemical irradiation, provides valuable information about the formation of reactive intermediates and photoproducts. ineosopen.orgacs.org

CompoundAbsorption Bands (nm)
Cymantrene Derivatives350-370
Tromancenium Salts277-290 and 500-569
[Cymantrene]⁺•530 and 2066 (near-IR)

Surface-Sensitive Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. carleton.edu In the context of cyclopentadienylmanganese systems, XPS is crucial for probing the oxidation state of the central manganese atom and characterizing the chemical nature of surface-deposited films derived from these organometallic precursors. acs.orgnih.gov

Research into the thermal chemistry of methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃) on silicon oxide surfaces has utilized XPS to analyze the resulting deposits. acs.org When surfaces were exposed to MeCpMn(CO)₃ at 625 K, XPS analysis revealed strong signals for manganese. The Mn 2p region of the spectrum showed a broad double peak for the Mn 2p₃/₂ transition, with features centered around 640.7 eV and 641.5 eV. acs.org The former is likely associated with manganese still complexed to the organic ligand, while the latter is characteristic of oxidized manganese, potentially in the Mn²⁺ state. acs.org The presence of oxidized manganese was further supported by a strong O 1s peak at 529.0 eV, indicative of metal oxide or silicate (B1173343) formation. acs.org In contrast, reference XPS spectra for metallic Mn(0) show the main 2p₃/₂ peak at a lower binding energy, around 638.6–638.7 eV. nih.govresearchgate.net

Compound/SystemSpectral RegionBinding Energy (eV)Inferred Mn Species/Oxidation StateReference
MeCpMn(CO)₃ deposited on SiO₂Mn 2p₃/₂~640.7Mn complexed with MeCp ligand acs.org
MeCpMn(CO)₃ deposited on SiO₂Mn 2p₃/₂~641.5Oxidized Mn (possibly Mn²⁺) acs.org
[(C₇H₇)Mn(C₅H₅)]⁺PF₆⁻Mn 2p₃/₂640.3Mn(I) nih.gov
[(MeC₇H₆)Mn(C₅H₅)]⁺PF₆⁻Mn 2p₃/₂640.6Mn(I) nih.gov
[(C₇H₇)Mn(C₅H₄Me)]⁺PF₆⁻Mn 2p₃/₂640.5Mn(I) nih.gov
[(BrC₇H₆)Mn(C₅H₅)]⁺PF₆⁻Mn 2p₃/₂641.3Shifted toward Mn(II) due to electronegative Br nih.gov
Reference Metallic MnMn 2p₃/₂638.6 - 638.7Mn(0) nih.govresearchgate.net
Reference Mn(II) ComplexesMn 2p₃/₂641.4Mn(II) nih.gov

Temperature-Programmed Desorption (TPD)

Temperature-Programmed Desorption (TPD) is a powerful technique for studying the interactions of molecules with solid surfaces. hidenanalytical.commsesupplies.com In a TPD experiment, a surface with adsorbed species is heated at a controlled rate, and a detector (typically a mass spectrometer) monitors the desorbing molecules as a function of temperature. msesupplies.com This provides information on the strength of surface-adsorbate bonds, the mechanisms of surface reactions, and the thermal stability of adsorbed compounds. hidenanalytical.com

TPD has been applied to understand the thermal chemistry of cyclopentadienylmanganese compounds on various substrates. acs.org Studies on the interaction of methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃) with silicon oxide surfaces showed that the compound can dissociatively chemisorb, a process involving the loss of one or more carbonyl ligands. acs.org The onset for the decomposition of the manganese complex was found to be in the range of 575–600 K, as determined by the appearance of decomposition products in the gas phase. acs.org

In related research, TPD of hydrogen (TPD-H₂) was used to characterize bimetallic Pd-Mn catalysts prepared by the decomposition of cymantrene (cyclopentadienylmanganese tricarbonyl) on a palladium surface. researchgate.net The TPD-H₂ spectra revealed changes in how hydrogen binds to the catalyst surface after modification with manganese. The unmodified palladium catalyst showed hydrogen desorption at low temperatures, corresponding to weakly bonded hydrogen. researchgate.net However, after the addition of manganese, the catalysts with low Mn content did not show any H₂ desorption below 230 °C, indicating the presence of only strongly bonded hydrogen or palladium hydride decomposition at higher temperatures. researchgate.net Samples with higher manganese content showed only minimal H₂ desorption around 250 °C. researchgate.net This demonstrates that TPD can effectively probe how the decomposition products of cyclopentadienylmanganese precursors alter the surface chemistry and catalytic properties of a material. researchgate.net

SystemDesorbed/Decomposed SpeciesKey Temperature (K / °C)ObservationReference
MeCpMn(CO)₃ on glass vialsDecomposition Products (e.g., MeCpH)575 - 600 KOnset temperature for the decomposition of the Mn complex. acs.org
Pd-Mn Catalyst (from Cymantrene)Hydrogen (H₂)< 230 °CAbsence of weakly bonded hydrogen desorption on Mn-modified samples. researchgate.net
Pd-Mn Catalyst (high Mn content)Hydrogen (H₂)~250 °CInsignificant H₂ desorption observed. researchgate.net

Gas Chromatography/Mass Spectrometry (GC−MS) for Volatile Products

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an essential analytical method for separating, identifying, and quantifying volatile compounds. rsc.org It is particularly valuable for analyzing the reaction products from the thermal decomposition of organometallic precursors like cyclopentadienylmanganese compounds. acs.org The gas chromatograph separates the components of a volatile mixture, and the mass spectrometer provides detailed molecular weight and fragmentation data to identify each component. researchgate.net

The thermal reactivity of methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃) has been investigated in detail using GC-MS. acs.org When the compound was heated in sealed glass vials, GC-MS analysis of the trapped gases identified the volatile decomposition products. The main products detected at high temperatures were identified as methylcyclopentadiene (B1197316) (MeCpH), along with a mixture of fulvene (B1219640) and toluene. acs.org The yield of these C₆ products was observed to increase significantly with temperature, especially between 575 and 600 K. acs.org Above 600 K, the production of MeCpH became the dominant decomposition pathway. acs.org

The mass spectra obtained were crucial for confirming the identity of the eluted compounds. For example, the GC peak eluting at a retention time of 2.37 minutes was assigned to methylcyclopentadiene based on its mass spectrum. acs.org Similarly, another peak was identified as a mixture containing fulvene and toluene. acs.org These studies highlight the utility of GC-MS in elucidating the decomposition pathways of cyclopentadienylmanganese complexes by providing unambiguous identification of the volatile organic species that are liberated during thermal processes. acs.org

Parent CompoundExperimental ConditionsIdentified Volatile Product(s)Key FindingsReference
Methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃)Thermal decomposition in glass vials (525-625 K)Methylcyclopentadiene (MeCpH)Identified by GC retention time (2.37 min) and corresponding MS. Becomes the dominant product above 600 K. acs.org
Methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃)Thermal decomposition in glass vials (525-625 K)Fulvene / Toluene mixtureIdentified by GC retention time (2.31 min) and corresponding MS. acs.org
Cyclopentadienylmanganese tricarbonylReductive cleavage with sodium metalFerrocene (B1249389) (after derivatization with FeCl₂)Trace amounts of ferrocene were identified by GC-MS, confirming the survival of the cyclopentadienyl ring. wmich.edu

Reactivity and Mechanistic Studies of Cyclopentadienylmanganese Complexes

Ligand Substitution Chemistry

Ligand substitution is a fundamental reaction for cyclopentadienylmanganese complexes, providing a gateway to a vast array of derivatives with modified electronic and steric properties. These reactions can be initiated either thermally or photochemically, with the latter often being more efficient.

The displacement of one or more carbonyl (CO) ligands is a common and synthetically useful reaction of cyclopentadienylmanganese tricarbonyl and its derivatives. Photochemical activation is a particularly effective method for initiating CO substitution. nih.gov Irradiation of (η⁵-C₅H₄R)Mn(CO)₃ complexes leads to the dissociation of a CO ligand, generating a coordinatively unsaturated 16-electron intermediate, [(η⁵-C₅H₄R)Mn(CO)₂]. This intermediate is highly reactive and can be trapped by a variety of incoming ligands (L) to form stable substitution products of the type (η⁵-C₅H₄R)Mn(CO)₂L. tandfonline.com

The quantum yields for the photosubstitution of CO in (η⁵-C₅H₄R)Mn(CO)₃ complexes can be influenced by the nature of the substituent R on the cyclopentadienyl (B1206354) ring. acs.org For instance, substituents that can stabilize the intermediate through chelation can lead to remarkably high quantum yields, in some cases approaching unity. acs.org This suggests that after the initial CO dissociation, intramolecular trapping of the manganese center by a pendant donor group on the substituent can be highly efficient, outcompeting the recombination with CO. acs.org

The reaction of the photogenerated [(η⁵-C₅H₅)Mn(CO)₂] fragment with various ligands has been extensively studied. Ligands such as THF, N₂, amines, phosphines, and pyridines readily form stable complexes. tandfonline.com The formation of these dicarbonyl derivatives is often reversible, and the ancillary ligand can be subsequently displaced by other ligands.

Interactive Table: Quantum Yields for Photosubstitution of (η⁵-C₅H₄R)Mn(CO)₃ in Heptane (337 nm irradiation) acs.org

Substituent (R)Quantum Yield (Φ)
H0.67
COCH₃0.82
COCH₂OCH₃0.64
COCH₂SCH₃1.00
CO(CH₂)₂SCH₃0.82
CH₂CO₂CH₃0.80
(CH₂)₂CO₂CH₃1.05

Once a CO ligand has been replaced, the newly introduced ancillary ligand can often be displaced in a subsequent substitution reaction. The lability of the ancillary ligand depends on its bonding characteristics with the manganese center. For example, olefin ligands in cyclopentadienylmanganese-olefin-dicarbonyl complexes can be replaced by other ligands, and kinetic studies have been performed to elucidate the mechanism of these reactions. acs.org

In cationic cyclopentadienylmanganese nitrosyl complexes, such as [(π-C₅H₄R)Mn(NO)(CO)₂]⁺, the carbonyl ligands can also be substituted by nitrogen and phosphorus donor ligands like γ-picoline, PMe₂Ph, PPh₃, and P(OPh)₃. rsc.org These reactions lead to the formation of new cationic complexes of the type [(π-C₅H₄R)Mn(NO)L₂]⁺ or [(π-C₅H₄R)Mn(NO)LL']⁺. rsc.org The use of a catalyst, such as triethylamine, can facilitate the formation of phosphine-substituted complexes. rsc.org In the absence of other coordinating ligands, treatment of [(π-C₅H₄R)Mn(NO)(CO)₂]⁺ with triethylamine can lead to the formation of a dimeric species, [(π-C₅H₄R)Mn(NO)(CO)]₂. rsc.org

Oxidative Addition Reactions

Oxidative addition is a reaction in which the oxidation state and coordination number of the central metal atom increase. wikipedia.org For cyclopentadienylmanganese complexes, which are typically in the +1 oxidation state, this process is less common than for later transition metals but can be induced, particularly through photochemical activation.

Theoretical studies have investigated the mechanism of photochemical carbonyl elimination followed by oxidative addition of a Si-H bond to (η⁵-C₅H₅)Mn(CO)₃. nih.govrsc.org Upon photoirradiation, the complex can be excited to singlet or triplet states, leading to CO dissociation and the formation of the reactive dicarbonyl intermediate. nih.gov This intermediate can then react with a hydrosilane, such as trimethylsilane, via oxidative addition to form a manganese(III) hydride silyl (B83357) complex. nih.govrsc.org The reaction proceeds through a series of intermediates and transition states, and the specific pathway can depend on the wavelength of the excitation light. rsc.org

The reaction of photochemically activated (η⁵-C₅H₅)Mn(CO)₃ with silanes has been studied using ultrafast infrared spectroscopy, providing insights into the mechanism of silicon-hydrogen bond activation. nih.gov The initial step is the rapid formation of the dicarbonyl intermediate, which then reacts with the silane (B1218182).

Reductive Reactions and Retrocyclization Processes

The electrochemical reduction of cymantrene (B8566760), [Mn(CO)₃(η⁵-Cp)], has been studied by voltammetry and in situ IR spectroelectrochemistry. researchgate.net The one-electron reduction product is chemically reactive and can undergo further reactions, including ligand substitution and dimerization. researchgate.net Under an atmosphere of carbon monoxide, ligand dissociation is suppressed, while under argon, the reduced species can dimerize. researchgate.net The formation of species such as [Mn(CO)₅]⁻ has been suggested based on in situ FTIR spectra. researchgate.net

Chemical reduction of cyclopentadienylmanganese tricarbonyl can also lead to the cleavage of the cyclopentadienyl-manganese bond. For example, reaction with lithium in ethylamine (B1201723) results in the degradation of the complex and the formation of cyclopentadienyllithium. wmich.edu This reductive cleavage provides a method for recovering the cyclopentadienyl ligand from the complex.

Cationic tromancenium complexes, [(η⁷-C₇H₇)Mn(η⁵-C₅H₅)]⁺, undergo a chemically irreversible reduction. nih.gov The product of this reduction is an EPR active species that can be partially reoxidized to the parent complex, suggesting a square-scheme mechanism. nih.gov This indicates a chemical follow-up reaction after the initial electron transfer.

Decomplexation Strategies for Ligand Release

The release of the cyclopentadienyl ligand from the manganese center is a synthetically important transformation, as the cyclopentadienylmanganese moiety can be used as a protecting or directing group in organic synthesis. A mild and efficient method for the decomplexation of cyclopentadienylmanganese tricarbonyl derivatives involves photolysis in the presence of a proton source, such as methanol (B129727) or water. acs.org This reaction proceeds via the photolytic loss of a CO ligand, followed by coordination of the protic solvent, which facilitates an intramolecular proton transfer to the cyclopentadienyl ring, leading to the formation of the free cyclopentadiene (B3395910) in excellent yields. acs.org This method is applicable to a range of functionalized cyclopentadienylmanganese complexes. acs.orgscilit.com

Reactions with Specific Organic and Inorganic Reagents

Cyclopentadienylmanganese complexes react with a variety of organic and inorganic reagents. The cyclopentadienyl ring in cymantrene exhibits aromatic character and can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation and alkylation, similar to ferrocene (B1249389). acs.org

Organolithium reagents can react with cyclopentadienylmanganese tricarbonyl in a few ways. Deprotonation of the cyclopentadienyl ring can occur, leading to a lithiated species that can be further functionalized. fau.edu Alternatively, nucleophilic attack at a carbonyl ligand can occur.

The reaction of methylcyclopentadienyl manganese tricarbonyl on silicon oxide surfaces has been investigated as a model for atomic layer deposition. acs.org The complex can dissociatively adsorb on the surface through the loss of carbonyl ligands and oxidative addition of surface silanol groups. acs.org At higher temperatures, the methylcyclopentadienyl ligand is released, primarily as methylcyclopentadiene (B1197316). acs.org

Cationic tromancenium complexes have been shown to be surprisingly labile and decompose upon reaction with a range of carbon, nitrogen, or oxygen nucleophiles, in contrast to the greater stability of isoelectronic cobaltocenium salts. nih.gov

Reactivity with Sulfur-Containing Ligands and Small Molecules

The interaction of cyclopentadienylmanganese complexes with sulfur-containing compounds has led to the discovery of a rich structural and reactive chemistry. Reactive cyclopentadienyl-transition metal fragments can incorporate elemental sulfur to form polynuclear sulfur-rich complexes containing monosulfido, disulfido, or polysulfido ligands. nih.gov The reactivity of these sulfur-containing complexes is manifested in both metal- and ligand-centered reactions. nih.gov

A significant area of research has been the study of cyclopentadienylmanganese tricarbonyl derivatives with pendant sulfide groups. These complexes undergo photoinduced CO loss, leading to chelation of the sulfur atom to the manganese center. nih.govCurrent time information in Sacramento, CA, US. The dynamics of this chelation have been investigated on the picosecond timescale using UV-pump IR-probe transient absorption spectroscopy. nih.govCurrent time information in Sacramento, CA, US. For instance, in the series of complexes [η⁵-C₅H₄C(O)R]Mn(CO)₃ where R contains a sulfide moiety, irradiation induces CO loss, yielding a ring-formed product where the pendant sulfide is coordinated to the manganese. nih.gov In some cases, a competing solvation pathway is observed, where a solvent molecule initially coordinates to the metal center before being displaced by the sulfide. nih.gov The specifics of the reaction pathway, including whether chelation or solvation occurs first, can be influenced by the structure of the side chain and the solvent environment. nih.govacs.org For example, with the complex where R = C(SCH₃)₃, irradiation in n-heptane leads exclusively to the chelated product, with no evidence of a competing solvation pathway. nih.gov

The table below summarizes the observed photoinduced dynamics for several cyclopentadienylmanganese tricarbonyl complexes with pendant sulfides in different solvents.

ComplexSolventObservation upon IrradiationChelation Pathway
[η⁵-C₅H₄C(O)CH₂(SCH₃)]Mn(CO)₃n-heptaneCO loss, formation of solvate and chelateSecondary pathway via solvate displacement
[η⁵-C₅H₄C(O)CH(SCH₃)₂]Mn(CO)₃n-heptaneCO loss, formation of solvate and chelate in approx. equal abundanceSecondary pathway via solvate displacement
[η⁵-C₅H₄C(O)C(SCH₃)₃]Mn(CO)₃n-heptaneCO loss, exclusive formation of chelated productDirect chelation
[η⁵-C₅H₄C(O)CH₂(SCH₃)]Mn(CO)₃acetonitrileCO loss, exclusive formation of chelated product in <13 psDirect chelation
[η⁵-C₅H₄C(O)CH(SCH₃)₂]Mn(CO)₃acetonitrileCO loss, exclusive formation of chelated product in <13 psDirect chelation

Activation of Small Molecules (e.g., N₂)

The activation of dinitrogen (N₂), a molecule known for its inertness, is a significant challenge in chemistry. While cyclopentadienylmanganese complexes are known to form dinitrogen adducts, their ability to catalytically activate N₂ is not well-established. However, stoichiometric reactions and mechanistic studies of these complexes provide valuable insights into the factors governing N₂ coordination and reactivity.

A key example is the complex [Cp(CO)₂Mn(N₂)], often referred to as Sellmann's complex. nih.gov A recent reinvestigation of its reaction with phenyllithium (PhLi) has overturned the long-held belief that this reaction proceeds via direct nucleophilic attack on the coordinated N₂ ligand. nih.govresearchgate.net Instead, experimental and computational evidence strongly supports the initial attack of the nucleophile on one of the carbonyl ligands. nih.govresearchgate.net This leads to the formation of a labile anionic acylcarbonyl dinitrogen metallate, [Cp(CO)(N₂)MnCOPh]Li, which is stable only below -40 °C. nih.govresearchgate.net Above -20 °C, this intermediate rapidly decomposes with the loss of N₂ to form the phenylmanganate complex [Cp(CO)₂MnPh]Li. nih.govresearchgate.net This finding is significant as it suggests that direct nucleophilic attack on a metal-coordinated N₂ ligand has yet to be definitively demonstrated. nih.govresearchgate.net

The synthesis of other manganese dinitrogen complexes has also been reported, providing a basis for understanding the electronic requirements for N₂ binding. Most manganese complexes capable of binding N₂ feature low-spin manganese sites with ligands such as carbonyls or cyclopentadienyl groups. acs.org In contrast, high-spin Mn(I) species often dimerize to form Mn-Mn bonds, which precludes N₂ activation by pairing the high-energy 4s electrons. acs.org The steric bulk of the ligands can play a crucial role in preventing this dimerization and enabling N₂ activation at high-spin manganese centers. acs.org For example, the use of super bulky xanthene-based diamide ligands has allowed for the isolation of a dinuclear dinitrogen complex, [(K(TCHP NON)Mn)₂(μ-η¹:η¹-N₂)], where two Mn(II) moieties are bridged by a reduced N₂²⁻ unit. acs.org

The table below presents key data on the N-N bond lengths and stretching frequencies for selected manganese-dinitrogen complexes, illustrating the extent of N₂ activation.

ComplexN-N Bond Length (Å)ν(N≡N) (cm⁻¹)Reference
Free N₂1.0982330 nih.gov
[Mn(CO)₅(η¹-N₂)]⁺-2303 nih.gov
[(K(TCHP NON)Mn)₂(μ-η¹:η¹-N₂)]1.226(5)- acs.org

Photoreactivity and Reaction Dynamics

Ultrafast Ring Closure Energetics and Dynamics

The photoreactivity of cyclopentadienylmanganese tricarbonyl derivatives often involves the dissociation of a carbonyl ligand, creating a vacant coordination site that can be filled by an internal ligand, leading to ring closure. The energetics and dynamics of these ultrafast ring closure reactions have been studied in detail for complexes of the type (η⁵-C₅H₄R)Mn(CO)₃, where R is a side chain containing a functional group capable of coordinating to the manganese center. nih.gov

Flash photolysis of these complexes in alkane solvents initiates the substitution of a CO ligand by the side chain functional group. nih.gov Photoacoustic calorimetry studies have revealed that these ring closures can be extremely fast, with rate constants greater than 10⁷ s⁻¹, and in some cases, biphasic dynamics are observed with rate constants in both the >10⁷ s⁻¹ and 10⁶-10⁷ s⁻¹ ranges. nih.gov Transient infrared spectroscopy studies from the picosecond to microsecond timescale have confirmed these biphasic dynamics for certain derivatives, with some ring closure occurring at a rate faster than 5 × 10⁹ s⁻¹ and slower rates in the range of 10⁶-10⁸ s⁻¹. nih.gov This has led to the proposal that a portion of the ring closure occurs before solvent coordination, while the remaining, slower ring closure involves the displacement of a coordinated solvent molecule. nih.gov

The enthalpy of CO dissociation followed by ring closure is dependent on the nature of the coordinating group in the side chain. nih.gov For instance, for derivatives with thioether-containing side chains, the enthalpy is more favorable compared to those with ether or ester functionalities. nih.gov

The table below summarizes the rate constants and enthalpies for the ring closure of several cyclopentadienylmanganese tricarbonyl derivatives.

Complex (R group in (η⁵-C₅H₄R)Mn(CO)₃)Ring Closure Rate Constant (s⁻¹)Enthalpy of CO Dissociation and Ring Closure (kcal/mol)
COCH₂SCH₃Biphasic: >5 × 10⁹ and 10⁶-10⁸12
CO(CH₂)₂SCH₃Biphasic: >5 × 10⁹ and 10⁶-10⁸12
COCH₂OCH₃>10⁷25
(CH₂)₂CO₂CH₃>10⁷15

Chelation Dynamics of Pendant Groups

The dynamics of chelation of pendant groups in cyclopentadienylmanganese tricarbonyl derivatives following photodissociation of a CO ligand have been extensively studied using ultrafast spectroscopy. acs.orgacs.org These studies have shown that photochelation often competes with ultrafast ligand recombination and solvent coordination, which can occur on a picosecond or even sub-picosecond timescale. In some cases, chelation occurs so rapidly that it completely outcompetes both ligand recombination and solvent coordination, even in strongly coordinating solvents like acetonitrile.

The structure of the pendant group and the nature of the coordinating atom significantly influence the chelation dynamics. For cyclopentadienylmanganese tricarbonyl derivatives with pendant sulfides, irradiation in n-heptane can lead to both a solvated intermediate and a chelated product, with the solvate converting to the chelate on a nanosecond timescale. nih.gov However, in a more strongly coordinating solvent like acetonitrile, the chelated product is formed exclusively in less than 13 picoseconds, with no evidence of a competing solvation pathway. Current time information in Sacramento, CA, US.

For derivatives with bifunctional side chains, such as those containing both a ketone and a pyridine (B92270) group, the situation is more complex. acs.org For example, steady-state irradiation of Mn{η⁵-C₅H₄CH₂COR}(CO)₃ (where R = 2-pyridyl) leads to the formation of both an O-chelate and an N-chelate, with the O-chelate thermally rearranging to the more stable N-chelate. acs.org Time-resolved infrared studies of this system revealed that both O- and N-chelation occur on an ultrafast timescale, to the exclusion of solvent coordination, suggesting that both chelates are formed independently in a sub-picosecond process. acs.org The preference for ultrafast chelation is thought to be favored by side-chain conformations that pre-position a functional group near the metal center. acs.org

The table below provides a summary of the chelation dynamics for various cyclopentadienylmanganese tricarbonyl derivatives with different pendant groups.

ComplexPendant GroupSolventObserved Dynamics
[Mn{η⁵-C₅H₄C(O)CH(SCH₃)₂}(CO)₃]Thioethern-heptaneFormation of both solvate and chelate; solvate converts to chelate in ~200 ns
[Mn{η⁵-C₅H₄C(O)C(SCH₃)₃}(CO)₃]Thioethern-heptaneExclusive formation of chelated product
[Mn{η⁵-C₅H₄CH₂CO(phenyl)}(CO)₃]KetoneheptaneUltrafast O-chelation observed
[Mn{η⁵-C₅H₄CH₂CO(2-pyridyl)}(CO)₃]Ketone/PyridineheptaneUltrafast O- and N-chelation observed, excluding solvent coordination

Theoretical and Computational Investigations of Cyclopentadienylmanganese Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the structure and electronic properties of cyclopentadienylmanganese complexes. researchgate.netnih.govmdpi.com DFT calculations allow for the accurate prediction of molecular geometries, reaction energies, and spectroscopic properties. A variety of functionals, ranging from generalized gradient approximation (GGA) to hybrid and meta-GGA functionals, are employed to model these systems. mdpi.com

The choice of functional and basis set is crucial for obtaining reliable results. For instance, studies on 3d transition metal complexes have benchmarked various functionals, finding that hybrid functionals like PBE0 can accurately reproduce experimental hydricities when paired with a triple-zeta basis set like def2-TZVP. nih.gov Geometry optimizations are often performed with a different functional, such as RI-BP86-D3, which has proven to be a reliable and tested method. nih.gov

A comprehensive study on cationic (cycloheptatrienyl)(cyclopentadienyl)manganese complexes utilized DFT to support a range of spectroscopic and electrochemical data, demonstrating the unique properties of these manganese sandwich complexes compared to their isoelectronic counterparts. researchgate.netnih.gov These calculations have been instrumental in understanding charge distribution, the nature of metal-ligand bonding, and the influence of substituents on the electronic structure. cdnsciencepub.com

Table 1: DFT Functionals Used in the Study of Manganese Complexes
Functional TypeExamplesTypical Application
HybridB3LYP, PBE0, B3PW91Geometry optimization, energy calculations, electronic properties mdpi.comnih.gov
Meta-GGAM06-L, TPSSElectronic structure and energy calculations mdpi.com
Hybrid-Meta-GGAM06, M06-2XOften used for main group chemistry, can be less accurate for 3d transition metals nih.gov
GGABP86Geometry optimization, often with dispersion corrections (e.g., D3) nih.gov

Quantum Chemical Modeling of Electronic Structures

Quantum chemical modeling provides a detailed picture of the electronic distribution within cyclopentadienylmanganese systems. researchgate.netnih.gov These models are crucial for interpreting spectroscopic data and predicting reactivity. A key aspect of the electronic structure is the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In cationic heteroleptic sandwich complexes of (cycloheptatrienyl)(cyclopentadienyl)manganese, quantum-chemical calculations indicate that both the HOMO and LUMO are centered on the metal and the cycloheptatrienyl ligand. researchgate.netnih.gov This finding suggests that chemical reactions are most likely to occur at the manganese center or the seven-membered ring, rather than the more stable cyclopentadienyl (B1206354) ligand. researchgate.netnih.gov Furthermore, theoretical studies on η5-cyclopentadienyl half-sandwich organochalcogenide complexes revealed that the HOMO exhibits π-bonding between the chalcogen centers and the Cp rings, with the majority of the orbital density localized within the Cp π-system. mdpi.com

These computational approaches are part of a broader effort to solve the "electronic structure problem," which is fundamental to predicting a wide range of chemical properties, from reaction rates to molecular geometries. aps.org The development of quantum algorithms and computational chemistry databases continues to enhance the accuracy and scope of these models. aps.orgrsc.org

Analysis of Metal-Ligand Bonding and Electronic Configuration

The bonding between the manganese atom and the cyclopentadienyl (Cp) ligand is a complex interplay of covalent and ionic interactions. Quantum chemical calculations on some cyclopentadienyl systems have revealed that the metal center can be partially positively charged while the Cp ligand is partially negatively charged, indicating a significant ionic contribution to the chemical bond. mdpi.com

The cyclopentadienyl anion (Cp⁻) is an aromatic, 6 π-electron donor that acts as a pentahapto ligand, binding to the metal through all five of its carbon atoms. chemtube3d.com The stability and bonding in cyclopentadienylmanganese complexes can be understood by analyzing the interactions between the molecular orbitals (MOs) of the Cp ligand and the d-orbitals of the manganese center.

The frontier molecular orbitals of the Cp ligand consist of five π-orbitals at three different energy levels. libretexts.orgebrary.net The interactions with the metal d-orbitals include:

σ-donation: Donation of electron density from the lowest energy a1 orbital of the Cp ligand to the metal's dz² orbital. chemtube3d.com

π-donation: Interaction between the doubly degenerate e1 orbitals of the Cp ligand and the metal's dxz and dyz orbitals. chemtube3d.com

π-backbonding: The metal can donate electron density from its filled d-orbitals back into the empty, higher-energy e2 (LUMO) orbitals of the Cp ligand.

These interactions are visualized using molecular orbital diagrams, which show how the atomic and fragment orbitals combine to form the bonding, non-bonding, and anti-bonding MOs of the complex. libretexts.orgebrary.net For a typical metallocene, these interactions result in a set of frontier orbitals that determine the compound's electronic properties and reactivity. roaldhoffmann.com

Table 2: Key Orbital Interactions in Cyclopentadienyl-Manganese Bonding
Interaction TypeCyclopentadienyl Orbital(s)Manganese d-Orbital(s)Description
σ-Donationa₁ (π)d₂²Primary ligand-to-metal electron donation, forming a strong sigma bond. chemtube3d.com
π-Donatione₁ (π)dₓ₂, dᵧ₂Electron donation from the ligand's π-system to the metal, forming pi bonds. chemtube3d.com
π-Backbondinge₂ (π*)e₁₉ (dₓᵧ, dₓ²-ᵧ²)Metal-to-ligand electron donation, strengthening the M-Cp bond.

The electronic configuration of the manganese center, particularly its spin state, is highly dependent on the ligand environment. Ligand field theory describes how the interaction between the metal d-orbitals and the ligand orbitals lifts the degeneracy of the d-orbitals. The magnitude of this energy splitting (Δ) determines whether the complex will be high-spin or low-spin.

Computational models are increasingly used to predict ligand field splitting and spin states, offering a powerful tool for designing new magnetic materials. rsc.org These theoretical analyses, combined with experimental techniques like variable temperature magnetic measurements and spectroscopy, provide a comprehensive understanding of the factors controlling the spin state in manganese complexes. rsc.orguu.nl

Prediction of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions involving organometallic compounds. byu.edu By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most likely reaction pathways and understand the mechanisms of complex transformations. byu.eduresearchgate.net

For cyclopentadienylmanganese complexes, these methods can be applied to study reactions such as ligand substitution or thermal decomposition. For example, the decomposition of Methylcyclopentadienyl Manganese Tricarbonyl on silicon oxide surfaces has been studied to understand its chemistry in atomic layer deposition (ALD) processes. acs.org The studies showed that decomposition begins around 550-575 K, leading to the evolution of methylcyclopentadiene (B1197316). acs.org DFT calculations can elucidate the step-by-step mechanism, including bond-breaking and bond-forming events, and calculate the activation barriers for each step.

The development of machine learning and active learning procedures, combined with reaction databases, is enhancing the efficiency and accuracy of reaction pathway exploration. researchgate.netrsc.org These approaches can predict products and transition state geometries for a large number of reactions, accelerating the discovery and optimization of chemical processes. researchgate.net

Advanced Derivatives and Functionalization of Cyclopentadienylmanganese Complexes

Modifications of the Cyclopentadienyl (B1206354) Ligand

The cyclopentadienyl ligand, a cornerstone of organometallic chemistry, serves as a versatile platform for modification. Functionalization of the Cp ring in cyclopentadienylmanganese complexes, often referred to as cymantrene (B8566760) derivatives, allows for the fine-tuning of the electronic and steric properties of the resulting complexes.

Stereo- and Regioselective Functionalization

The selective functionalization of the cyclopentadienyl ligand is crucial for creating complexes with specific properties and applications. The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of reactions on the Cp ring. sigmaaldrich.comwikipedia.orgharvard.edunih.gov By temporarily attaching a chiral group to the cyclopentadienyl ligand or a substituent on the ring, it is possible to direct incoming reagents to a specific face of the ring, leading to the formation of a single diastereomer. sigmaaldrich.comwikipedia.orgharvard.edunih.gov This diastereoselective control is essential for the synthesis of enantiomerically pure cyclopentadienylmanganese complexes.

The general principle involves the reaction of a prochiral cymantrene derivative with a chiral reagent or in the presence of a chiral catalyst. The steric and electronic properties of the chiral auxiliary guide the approach of the electrophile or nucleophile, resulting in a preferred stereochemical outcome. After the desired functionalization, the chiral auxiliary can be removed, yielding an enantiomerically enriched or pure product. This methodology has been instrumental in the development of chiral cyclopentadienylmanganese complexes for applications in asymmetric catalysis and materials science.

Introduction of Bridging Cyclopentadienyl Ligands

Bridging two cyclopentadienyl ligands, often with a silyl (B83357) or alkyl group, leads to the formation of ansa-metallocene-type structures. These bridged complexes exhibit constrained geometries that can significantly influence their reactivity and catalytic activity. The synthesis of silyl-bridged bis(cyclopentadienyl)manganese complexes involves the reaction of a doubly silyl-substituted cyclopentadienide (B1229720) precursor with a manganese salt. nih.govrsc.orgresearchgate.net

For instance, the reaction of a dilithio salt of a bis(cyclopentadienyl)silane with a manganese(II) halide can yield the desired bridged manganese complex. The nature of the bridging group (e.g., dimethylsilyl, diphenylsilyl) and the substituents on the cyclopentadienyl rings can be varied to modulate the structural and electronic properties of the resulting complex. These bridged complexes are of interest for their potential applications in polymerization catalysis and as precursors to novel materials.

Complexes with Diverse Ancillary Ligands

The substitution of the carbonyl (CO) ligands in cyclopentadienylmanganese tricarbonyl, (η⁵-C₅H₅)Mn(CO)₃ (cymantrene), with other donor ligands is a well-established route to a vast array of derivatives with tailored properties. This substitution can be achieved through various methods, most commonly via photochemical activation.

Phosphine (B1218219) and Phosphite Ester Co-ligands

Phosphine and phosphite ester ligands are widely used in organometallic chemistry due to their tunable steric and electronic properties. The substitution of one or more CO ligands in cymantrene by phosphine or phosphite ligands is typically achieved by UV irradiation of a solution of cymantrene and the corresponding phosphorus ligand. The choice of solvent and reaction time can influence whether mono- or disubstitution occurs.

The reaction of cymantrene with monodentate phosphines such as triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (PCy₃) under photochemical conditions yields dicarbonyl complexes of the type [(η⁵-C₅H₅)Mn(CO)₂L], where L is the phosphine ligand. Similarly, bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (dppe) can react with cymantrene to form chelate complexes, [(η⁵-C₅H₅)Mn(CO)(dppe)], where one CO ligand is replaced by the two phosphorus donor atoms of the dppe ligand. rsc.orgacs.orgchemrxiv.orgchemrxiv.org

The synthesis of manganese(II) complexes supported by cyclopentadienyl-phosphine ligands has also been reported. For example, the reaction of potassium salts of a cyclopentadienyl-phosphine ligand with MnX₂ (X = Cl, Br) can produce dimeric complexes of the formula [LMn(μ-X)]₂, where L represents the cyclopentadienyl-phosphine ligand. rsc.org

ComplexSynthesis MethodKey Features
[(η⁵-C₅H₅)Mn(CO)₂(PPh₃)]Photochemical reaction of (η⁵-C₅H₅)Mn(CO)₃ with PPh₃Monosubstituted dicarbonyl complex
[(η⁵-C₅H₅)Mn(CO)(dppe)]Photochemical reaction of (η⁵-C₅H₅)Mn(CO)₃ with dppeMonocarbonyl chelate complex
[LMn(μ-Cl)]₂ (L = Cp-phosphine)Reaction of LK with MnCl₂Dimeric Mn(II) complex with bridging chlorides

Nitrosyl and Sulfur-Based Co-ligands

Nitrosyl (NO) complexes of cyclopentadienylmanganese are of significant interest due to the non-innocent nature of the NO ligand. The synthesis of the cationic dicarbonyl nitrosyl complex, [(η⁵-C₅H₄R)Mn(NO)(CO)₂]⁺ (R = H, Me), provides a versatile starting material for the preparation of a range of derivatives. researchgate.net This cation readily reacts with various nucleophiles, including nitrogen and phosphorus donor ligands, leading to the substitution of one or both carbonyl ligands. researchgate.net

The introduction of sulfur-based ligands into the coordination sphere of cyclopentadienylmanganese complexes leads to compounds with interesting structural and electrochemical properties. epa.gov The hydrolysis of isothiouronium salts of alkylcymantrenes can yield alkylcymantrenylthiols. epa.govresearchgate.net These thiols can then be used to synthesize various sulfur-containing derivatives, such as disulfides and thioether-bridged bimetallic complexes. epa.govresearchgate.net For example, photolysis of certain sulfur-containing cymantrene derivatives can lead to the formation of four-membered chelate rings involving the manganese center and the sulfur atom. researcher.life These chelates can exhibit hemilabile behavior, where the Mn-S bond can be reversibly broken and reformed, allowing for the coordination of other external ligands. researcher.life

Complex TypePrecursorKey ReactionProduct Features
Cationic Nitrosyl Phosphine[(η⁵-C₅H₄R)Mn(NO)(CO)₂]⁺Reaction with phosphines (e.g., PPh₃)Substitution of CO by phosphine ligands
AlkylcymantrenylthiolIsothiouronium salts of alkylcymantrenesHydrolysisPrecursor for sulfur-containing derivatives
Sulfur-Chelated CymantreneSulfur-containing cymantrene derivativesPhotolysisFormation of a Mn-S chelate ring

Isocyanide Complexes

Isocyanide (CNR) ligands are isoelectronic with carbon monoxide but are generally better σ-donors and poorer π-acceptors. This difference in electronic properties leads to distinct reactivity and spectroscopic characteristics in their metal complexes. The synthesis of cyclopentadienylmanganese isocyanide complexes can be achieved through the substitution of CO ligands in cymantrene.

A stepwise ligand exchange starting from [Mn(CO)₅Br] allows for the synthesis of heteroleptic isocyanide manganese(I) complexes. nih.gov For instance, reaction with different isocyanide ligands in a controlled manner can lead to the formation of complexes such as mer,trans-[Mn(CNAr¹)(CNAr²)₂(CNR)₂Br]. Subsequent reduction of such Mn(I) complexes can lead to the formation of rare manganese(-I) isocyanide complexes. nih.gov The reaction of lithio-cymantrene with isocyanates has also been shown to produce cymantrene derivatives containing amide linkages in excellent yields. fau.edu

The infrared stretching frequency of the C≡N bond in isocyanide complexes is a sensitive probe of the electronic environment of the metal center. In cyclopentadienylmanganese isocyanide complexes, this frequency provides valuable information about the degree of π-backbonding from the manganese to the isocyanide ligand.

Heterometallic and Polymetallic Manganese-Cyclopentadienyl Clusters

The field of organometallic chemistry has seen significant exploration into the synthesis and characterization of complexes containing multiple metal centers. Within this area, heterometallic and polymetallic clusters featuring the cyclopentadienylmanganese (CpMn) moiety are of particular interest due to their potential for cooperative reactivity and novel electronic and magnetic properties arising from the interaction between different metal atoms. acs.org The stable tricarbonyl(η5-cyclopentadienyl)manganese structural unit often serves as a robust platform for constructing these complex molecular architectures. thieme-connect.de

The synthesis of these clusters often involves strategic methodologies where pre-formed manganese-cyclopentadienyl complexes act as building blocks. One common approach is the reaction of a cyclopentadienylmanganese species containing a reactive site with another metal complex. For instance, cyclopentadienyl-phosphine ligands have been instrumental in creating a series of manganese(II) complexes that can serve as precursors to larger structures. rsc.orgscispace.com

A key strategy involves the use of ligands capable of bridging two or more metal centers. Phosphido-bridged heterobimetallic compounds have been successfully synthesized. For example, the reaction of [(MeC₅H₄)Mn(CO)₂(tBu₂PH)] with butyllithium and a subsequent reaction with a THF solution of [M(COD)Cl]₂ (where M = Rh, Ir) yields phosphido-bridged heterobimetallic compounds of the formula [(MeC₅H₄)(CO)MnM(COD)(μ-CO)(μ-P(tBu)₂)]. researchgate.net In these complexes, a tert-butyl phosphido group and a semi-bridging carbonyl ligand link the manganese and the rhodium or iridium atom. researchgate.net

The structural characterization of these clusters is crucial for understanding their bonding and reactivity. X-ray crystallography is the definitive method for elucidating the precise arrangement of atoms. These studies often reveal direct metal-metal bonds or interactions mediated by bridging ligands. In the case of the Mn-Rh and Mn-Ir complexes mentioned above, the metal-metal distances were found to be 2.708(2) Å and 2.627(4) Å, respectively, suggesting a donor-acceptor Mn→M bond. researchgate.net

The reactivity of these heterometallic clusters is a subject of intensive investigation. The presence of multiple, different metal centers can lead to synergistic effects in catalysis. acs.org The polarity inherent in a heterometallic metal-metal bond can offer unique reaction pathways not accessible with monometallic or homometallic systems. acs.org The reactivity can be tuned by modifying the ligands on the cyclopentadienyl ring or by substituting other ligands, such as carbonyls, on the manganese center. thieme-connect.de For example, the reaction chemistry of dimeric manganese(II) halide complexes supported by cyclopentadienyl-phosphine ligands is being explored for the formation of more complex structures. scispace.com

Below are tables summarizing key structural data for representative heterometallic manganese-cyclopentadienyl clusters.

Table 1: Selected Bond Lengths in Heterobimetallic Mn-M Complexes

ComplexM-M BondM-M Distance (Å)Reference
[(MeC₅H₄)(CO)MnRh(COD)(μ-CO)(μ-P(tBu)₂)]Mn-Rh2.708(2) researchgate.net
[(MeC₅H₄)(CO)MnIr(COD)(μ-CO)(μ-P(tBu)₂)]Mn-Ir2.627(4) researchgate.net

Table 2: Structural Information for Dimeric Manganese(II) Precursors

ComplexMn···Mn Distance (Å)Bridging LigandCoordination Geometry at MnReference
[LMn(μ-Cl)]₂ (L = cyclopentadienyl-phosphine ligand)Not specifiedChloro (μ-Cl)Distorted tetrahedral rsc.org
[LMn(μ-Br)]₂ (L = cyclopentadienyl-phosphine ligand)Not specifiedBromo (μ-Br)Distorted tetrahedral rsc.org
[LMn(μ-NH₂)]₂ (L = cyclopentadienyl-phosphine ligand)Not specifiedAmido (μ-NH₂)Not specified rsc.orgscispace.com
[LMn(μ-Me)]₂ (L = cyclopentadienyl-phosphine ligand)Not specifiedMethyl (μ-Me)Not specified rsc.orgscispace.com

The investigation into heterometallic and polymetallic clusters containing the cyclopentadienylmanganese fragment continues to be a vibrant area of research, with potential applications in catalysis and materials science. The ability to combine the stability of the CpMn unit with the diverse reactivity of other transition metals opens up a vast chemical space for the design of novel multinuclear complexes. acs.org

Applications of Cyclopentadienylmanganese Complexes in Advanced Chemical Synthesis and Materials Science

Role in Organic Synthesis Methodologies

The application of cyclopentadienylmanganese complexes extends beyond catalysis into strategic roles within organic synthesis, offering novel approaches to complex molecular construction.

The development of chiral cyclopentadienyl (B1206354) (Cp) ligands has been a pivotal advancement, enabling a wide array of asymmetric catalytic transformations. snnu.edu.cnnih.gov These ligands create a well-defined chiral environment around the manganese center, facilitating high levels of stereocontrol in various reactions. snnu.edu.cn While much of the focus in asymmetric Cp-metal catalysis has been on Group 9 metals, the principles are applicable to manganese complexes, paving the way for enantioselective C-H bond functionalization and other challenging transformations. snnu.edu.cnresearchgate.net The structural diversity of chiral Cp ligands, which can be ring-fused, axially chiral, or planar chiral, allows for fine-tuning of the catalyst to achieve high enantioselectivity for specific substrates. snnu.edu.cn

Chemoselectivity is another key feature of reactions involving cyclopentadienylmanganese complexes. For instance, the photochemical synthesis of functionalized "tromancenium" salts, cationic (cycloheptatrienyl)(cyclopentadienyl)manganese complexes, requires meticulous control of irradiation time to achieve chemoselective synthesis and avoid unwanted side reactions like C-N bond cleavage. nih.gov Manganese catalysis, in general, has demonstrated excellent functional group tolerance in late-stage C-H functionalization, highlighting its chemoselective nature. beilstein-journals.org This allows for the modification of complex molecules bearing sensitive functional groups without the need for protecting groups. nih.gov A novel synthesis of acyl cyclopentenes showcases this, where a manganese(I)-catalyzed cascade reaction proceeds with high chemoselectivity, generating water and hydrogen gas as the only byproducts. rsc.org

Table 1: Examples of Chiral Cyclopentadienyl Ligand Archetypes for Asymmetric Catalysis This table is generated based on ligand types discussed in the literature for asymmetric metal catalysis, applicable to manganese.

Ligand TypeChiral FeatureRepresentative Example Structure (Conceptual)Potential Application with Mn
Ring-fusedStereogenic center on a ring fused to the Cp ligandMannitol-derived CpAsymmetric C-H Functionalization
Axially ChiralBiaryl atropisomerismBINOL-derived CpEnantioselective Coupling Reactions
Planar ChiralPlanar chirality of the metallocene scaffold itselfPhosphine-olefin ligands on a CpMn(I) scaffoldAsymmetric Addition Reactions

Data synthesized from discussions on chiral Cpx ligands. snnu.edu.cnacs.org

Cyclopentadienylmanganese tricarbonyl, or cymantrene (B8566760), serves as a stable and environmentally benign platform for the η²-coordination of olefins. fau.edu This coordination is achieved through photochemical ligand substitution, where a carbonyl ligand is replaced by the olefin. The resulting cymantrene/olefin bond is robust and stable under various reaction conditions, making it a suitable linker for solid-phase synthesis. fau.edu

A key advantage of this strategy is the concept of a "traceless support." An olefin-containing molecule can be anchored to a polymer-supported cymantrene resin through its π-electrons. After performing chemical modifications on the supported molecule, the olefin can be cleanly released from the manganese complex. This release is typically accomplished using mild oxidizing agents, which detach the metal fragment and restore the carbon-carbon double bond, leaving no trace of the linker on the final product. fau.edu This methodology offers a significant advantage over traditional solid-phase synthesis methods that often require the olefin to sacrifice a σ-bond for linkage. fau.edu Kinetic studies of olefin replacement in cyclopentadienylmanganese-olefin-dicarbonyl complexes have provided insights into the mechanisms governing these coordination and release processes. acs.org

Catalytic Applications (Homogeneous and Heterogeneous)

The catalytic prowess of cyclopentadienylmanganese complexes is extensive, spanning from the formation of fundamental carbon-carbon bonds to the activation of inert small molecules. The earth-abundant and non-toxic nature of manganese makes these catalysts highly attractive for sustainable chemistry. beilstein-journals.orgnih.gov

Manganese-catalyzed C-H activation has become a powerful strategy for C-C bond formation, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgresearchgate.netresearchgate.net Cyclopentadienylmanganese complexes, often in the form of Mn(I) carbonyls, can catalyze the coupling of various substrates, including the alkenylation of indoles with 1,3-diynes. researchgate.net These reactions are highly selective and can be performed under relatively mild conditions. rsc.org

Manganese catalysts have also proven effective in cross-coupling reactions. For instance, manganese chloride can catalyze the reaction between aryl Grignard reagents and alkenyl halides stereospecifically, providing a valuable method for synthesizing substituted alkenes. organic-chemistry.org Similarly, manganese-catalyzed cross-coupling of heterocyclic chlorides with both aryl and alkylmagnesium halides proceeds under mild conditions with low catalyst loadings. kaust.edu.sa More complex transformations, such as the dimerization and cross-coupling of terminal alkynes to form 1,3-enynes, can be achieved efficiently with well-defined Mn(I) complexes, proceeding without additives. nih.govchemrxiv.org

Table 2: Selected Manganese-Catalyzed C-C Bond Forming Reactions

Reaction TypeCatalyst System (Example)Coupling PartnersKey Feature
C-H AlkenylationMnBr(CO)₅ / NaOAcIndoles + 1,3-DiynesHigh site-selectivity
Cross-CouplingMnCl₂Aryl-MgBr + Alkenyl-BrStereospecific, good yields
Alkyne Dimerizationfac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)]Terminal AlkynesAdditive-free, selective for Z-enynes
C-C Cleavage/AlkylationMn(I) catalystβ-Keto esters + Alkyl halidesChelation-assisted, occurs in water

Data compiled from various sources on manganese-catalyzed C-C bond formation. researchgate.netorganic-chemistry.orgnih.govresearchgate.net

Manganese complexes are highly effective catalysts for hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond. nih.govepa.gov This reaction is a fundamental process for producing organosilicon compounds. nih.gov Manganese-catalyzed hydrosilylation has been successfully applied to a wide range of substrates, including alkenes, alkynes, aldehydes, and ketones. nih.govmdpi.com The catalysts can range from simple manganese carbonyls to more sophisticated complexes with pincer or β-diketiminate ligands. mdpi.comrsc.org These reactions often proceed with high efficiency and selectivity, with anti-Markovnikov addition observed for aliphatic alkenes and Markovnikov addition for styrenes with certain catalysts. rsc.org

Beyond hydrosilylation, manganese catalysis enables a variety of other C-H functionalization reactions. This sustainable approach allows for the late-stage diversification of complex bioactive molecules. beilstein-journals.orgnih.gov For example, manganese catalysts have been used for C-H amination and azidation, providing direct routes to valuable nitrogen-containing compounds. beilstein-journals.orgnih.gov Manganese(I) catalysis has also been employed for the bioorthogonal late-stage alkenylation of tryptophan-containing peptides, demonstrating its utility in complex biological systems. beilstein-journals.org

Table 3: Substrate Scope in Manganese-Catalyzed Hydrosilylation

Substrate ClassCatalyst TypeSilane (B1218182) Reagent (Example)Product Type
Aldehydes & Ketones(salan)MnN₃PhSiH₃Silyl (B83357) ethers
Aliphatic Alkenes[(BDI)Mn(μ-H)]₂PhSiH₃Anti-Markovnikov alkylsilanes
Styrenes[(BDI)Mn(μ-H)]₂PhSiH₃Markovnikov alkylsilanes
AlkynesMn(I) PNP pincer complexPhSiH₃Vinylsilanes

Information synthesized from studies on manganese-catalyzed hydrosilylation. nih.govmdpi.comrsc.org

The activation of small, relatively inert molecules is a significant challenge in chemistry. Manganese complexes are being explored for their potential in this area, particularly for nitrogen fixation—the conversion of atmospheric dinitrogen (N₂) into more reactive forms like ammonia (NH₃). nih.gov While homogeneous nitrogen fixation has historically been dominated by other metals, manganese's abundance and low toxicity make it an attractive target for developing sustainable alternatives. nih.gov

Research has focused on designing manganese complexes with specific ligand scaffolds, such as pincer ligands, to facilitate the binding and reduction of N₂. mdpi.com Although some synthesized manganese complexes bearing anionic PNP- and PCP-type pincer ligands did not ultimately promote the catalytic formation of ammonia or silylamine under the tested mild conditions, this area of research remains active. mdpi.com The study of organometallic manganese chemistry related to N₂ activation spans several decades and continues to offer encouraging perspectives for future development. nih.gov The ability of certain manganese complexes to activate C-H bonds in peptides under mild, racemization-free conditions further underscores their potential for mediating complex transformations. nih.gov

Precursors for Advanced Materials Fabrication

Cyclopentadienylmanganese complexes have emerged as significant precursors in the fabrication of advanced materials, particularly for the deposition of thin films containing manganese. Their volatility and thermal stability make them suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD), techniques that are crucial in the microelectronics industry and other high-technology fields. acs.orgazonano.com These organometallic compounds serve as a source for manganese atoms in a controlled manner, allowing for the growth of thin films with specific properties.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Manganese-Containing Thin Films

Cyclopentadienylmanganese complexes are valuable precursors for both CVD and ALD processes due to their favorable properties, such as volatility and the ability to undergo clean decomposition. acs.orgazonano.com These methods are essential for creating thin, conformal layers of manganese-containing materials, which are being explored for applications like diffusion barriers for copper interconnects in microelectronics. acs.orgescholarship.org

Several cyclopentadienylmanganese derivatives have been investigated as precursors. For instance, bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂) has been successfully used for the atomic layer deposition of manganese oxide (MnO) films when paired with water as a co-reactant. nih.goviaea.orgresearchgate.net This process is characterized by self-limiting surface reactions, which allow for precise, atomic-level control over the film thickness. nih.goviaea.org The ALD window for Mn(EtCp)₂ and water has been identified in a temperature range of 125 to 215 °C, with a steady growth rate of approximately 0.01 nm/cycle. nih.gov

Another important precursor is methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃). While it is noted for its high stability, its surface chemistry on silicon oxide has been studied to understand its potential for CVD and ALD. acs.orgescholarship.orgbohrium.com The decomposition of MeCpMn(CO)₃ on silica surfaces typically begins at around 550 K, leading to the release of its organic ligands and the deposition of manganese. acs.org Although its reactivity can be limited, it offers the advantage of producing films with low carbon contamination. acs.orgresearchgate.net The initial deposition often results in the formation of a manganese silicate (B1173343) layer at the interface with silicon-based substrates. escholarship.orgbohrium.com

The choice of precursor and deposition technique allows for the fabrication of various manganese oxide phases, such as MnO, Mn₂O₃, and Mn₃O₄, by controlling the process parameters like temperature and the oxidizing agent used. scispace.comrsc.org

Cyclopentadienylmanganese Precursors for CVD and ALD

Precursor CompoundDeposition TechniqueCo-reactant/ConditionsDeposited MaterialKey Research Findings
Bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂)ALDWater (H₂O)Manganese(II) Oxide (MnO)Achieves self-limiting growth with a deposition window between 125-215 °C. nih.goviaea.org Produces crystalline, cubic phase MnO films. iaea.org
Methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃)CVD/ALDThermal decompositionManganese/Manganese SilicateRequires relatively high temperatures for decomposition (>550 K). acs.org Leads to clean deposition with minimal carbon impurities. acs.orgescholarship.org Forms an initial manganese silicate layer on silicon oxide substrates. escholarship.orgbohrium.com

Development of Supports for Solid-Phase Synthesis

Cyclopentadienylmanganese tricarbonyl, also known as cymantrene, has been utilized in the development of novel supports for solid-phase synthesis. fau.edu This application leverages the ability of the manganese center to coordinate with the π-electrons of olefins in a reversible manner. This property allows for the creation of "traceless" linkers, where a substrate molecule can be attached to a solid support for a series of chemical reactions and then released without any residual part of the linker attached to the final product. fau.edu

The strategy involves attaching the cymantrene unit to a polymer resin, typically through a stable linkage like an amide bond. fau.edu Olefin-containing substrates can then be coordinated to the manganese center of the resin-bound complex through a light-promoted ligand exchange reaction. The cymantrene/olefin bond has demonstrated stability under various reaction conditions, making it a suitable platform for combinatorial synthesis. fau.edu After the desired chemical transformations are performed on the bound olefin, the product can be cleaved from the support by treating the resin with a mild oxidizing agent, which breaks the manganese-olefin bond and releases the unmodified olefin. fau.edu

Two primary synthetic routes have been developed to attach cymantrene to a polymer support via an amide linkage, both demonstrating high yields. fau.edu These methods provide an efficient way to prepare these specialized resins for applications in constructing libraries of olefin-containing molecules.

Synthetic Routes for Cymantrene-Based Solid Supports

Synthetic ApproachKey ReagentsDescription
Amide Coupling with Cymantrene Acid ChlorideCymantrene carboxylic acid, Amine-functionalized resinCymantrene carboxylic acid is converted to the more reactive acid chloride, which then readily forms an amide bond with an amine group on the polymer support. fau.edu
Direct Coupling of Lithio-cymantrene with IsocyanatesLithio-cymantrene, Isocyanate-functionalized resinA lithiated derivative of cymantrene is reacted with an isocyanate group on the polymer support to form a stable amide-like linkage. Model studies with benzoyl isocyanate and phenyl isocyanate showed good reactivity and product stability. fau.edu

Q & A

Q. What are the established synthesis methods for cyclopenta-1,3-diene, and how do they differ in experimental conditions?

Cyclopenta-1,3-diene is synthesized via:

  • Dimerization of butadiene : Catalyzed by transition metals (Ni, Co) in a [4+2] cycloaddition .
  • Thermal decomposition of cyclopentanone : Requires acidic catalysts at elevated temperatures (~200°C) .
  • Dehydrogenation of cyclopentene : Uses Pt/Pd catalysts to remove hydrogen .
  • Retro-Diels-Alder of dicyclopentadiene : Thermal cracking at ~180°C . Method selection depends on precursor availability, catalyst efficiency, and scalability.

Q. How is the electronic structure of cyclopenta-1,3-diene characterized experimentally?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths (1.34–1.48 Å for C=C/C-C) and planar geometry .
  • NMR spectroscopy : Identifies proton environments (e.g., δ 5.5–6.5 ppm for conjugated diene protons) .
  • UV-Vis spectroscopy : Detects π→π* transitions (~250 nm) linked to aromaticity .

Q. What are the primary methods for preparing manganese-cyclopentadienyl complexes?

Common routes include:

  • Reaction of MnCl₂ with lithium cyclopentadienide : Forms CpMnCl (Cp = cyclopentadienyl) .
  • Substitution reactions on Mn carbonyls : Cp replaces CO ligands in Mn₂(CO)₁₀ under reflux .
  • Insertion of diazocyclopentadiene into Mn-halogen bonds : Generates CpMn-X intermediates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the electronic properties of manganese-cyclopentadienyl complexes?

Density functional theory (DFT) and ab initio calculations:

  • Model correlation energies using Colle-Salvetti functionals to predict redox potentials and spin states .
  • Analyze ligand-field splitting (e.g., d-orbital energies in CpMn(CO)₃) to explain spectroscopic discrepancies .
  • Benchmark against experimental data (e.g., magnetic moments) to validate computational protocols .

Q. What mechanistic insights guide the design of manganese-catalyzed Diels-Alder reactions?

Key considerations:

  • Steric effects : Bulky Cp substituents (e.g., methyl, methoxymethyl) modulate diene reactivity .
  • Electron-withdrawing groups : Enhance electrophilicity of dienophiles (e.g., maleic anhydride) .
  • Kinetic studies : Monitor reaction rates via in situ FTIR or GC-MS to optimize temperature and solvent polarity .

Q. How can researchers address discrepancies in reported yields for cyclopenta-1,3-diene derivatives?

Methodological troubleshooting steps:

  • Purity assessment : Use HPLC or GC to quantify byproducts (e.g., dimers or oxidation products) .
  • Catalyst screening : Compare Pd vs. Ni in dehydrogenation steps to improve selectivity .
  • Inert atmosphere optimization : Minimize radical side reactions by degassing solvents .

Q. What role do cyclopentadienyl ligands play in stabilizing manganese-based polymers?

  • Coordination geometry : Cp ligands enforce pseudo-octahedral symmetry, enhancing thermal stability .
  • Electron delocalization : Conjugated dienes enable charge transport in conductive polymers (e.g., polyacetylene analogs) .
  • Cross-linking : Cp-Mn bonds facilitate network formation in elastomers, studied via rheometry .

Q. How are cyclopentadienyl derivatives evaluated for biological activity in academic research?

  • In vitro cytotoxicity assays : Test Cp-Mn complexes on cancer cell lines (e.g., HeLa) using MTT assays .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., ethyl, methoxymethyl) to correlate with IC₅₀ values .
  • Metabolic stability : Track compound degradation in liver microsomes via LC-MS .

Q. What advanced techniques optimize regioselectivity in cyclopentadienyl-based Diels-Alder reactions?

Strategies include:

  • Lewis acid additives : BF₃·Et₂O coordinates dienophiles to favor endo transition states .
  • Solvent effects : Use low-polarity solvents (e.g., toluene) to enhance diene-dienophile interactions .
  • Computational modeling : Predict transition-state energies using DFT to guide substrate design .

Q. How do DFT studies explain the isomerization pathways of bicyclic precursors to cyclopenta-1,3-diene?

  • Thermodynamic stability : Calculate Gibbs free energies to compare bicyclo[2.1.0]pent-2-ene vs. cyclopentadiene .
  • Transition-state analysis : Identify ring-opening barriers (e.g., 25–30 kcal/mol) via NEB (nudged elastic band) methods .
  • Isotope effects : Simulate ¹³C labeling experiments to validate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganocene
Reactant of Route 2
Manganocene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.